N-(4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide
Description
This compound features a 2,7-dimethylimidazo[1,2-a]pyridine core linked to a thiazole ring via a 4-aminophenylacetamide group.
Propriétés
Formule moléculaire |
C20H19N5OS |
|---|---|
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
N-[4-[[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C20H19N5OS/c1-12-8-9-25-18(10-12)21-13(2)19(25)17-11-27-20(24-17)23-16-6-4-15(5-7-16)22-14(3)26/h4-11H,1-3H3,(H,22,26)(H,23,24) |
Clé InChI |
FLDHSBYMGAPQAH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC(=C(N2C=C1)C3=CSC(=N3)NC4=CC=C(C=C4)NC(=O)C)C |
Origine du produit |
United States |
Activité Biologique
N-(4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide is a compound with significant potential in medicinal chemistry, particularly in the realm of antitumor agents. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound's molecular formula is , and it has a molecular weight of approximately 393.53 g/mol. Its structure includes a thiazole ring and an imidazo[1,2-a]pyridine moiety, which are known for their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N5S |
| Molecular Weight | 393.53 g/mol |
| CAS Number | Not specified |
Antitumor Activity
Recent studies have highlighted the compound's antitumor properties. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that at concentrations of 20 μg/mL, the compound significantly reduced cell viability in HeLa cells by approximately 75% .
The compound appears to inhibit key signaling pathways involved in tumor growth and proliferation. Its structural components, particularly the imidazo[1,2-a]pyridine and thiazole rings, are believed to interact with specific enzymes or receptors that regulate cell cycle progression and apoptosis.
Case Studies
- In Vitro Studies : A study involving the treatment of HeLa cells with this compound showed a dose-dependent decrease in cell viability. The IC50 value was determined to be around 15 μM, indicating potent cytotoxicity .
- In Vivo Studies : In animal models, the compound demonstrated significant tumor inhibition rates when administered intraperitoneally. Tumor growth was reduced by over 66% compared to control groups treated with saline or standard chemotherapeutics like 5-fluorouracil .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | IC50 (μM) | Tumor Inhibition (%) |
|---|---|---|
| This compound | 15 | 66 |
| 5-Fluorouracil | 20 | 50 |
| Encapsulated 4-amino-pyrimidine | Not specified | 66.47 |
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are critical. Preliminary studies suggest moderate toxicity at higher concentrations; however, further investigations are needed to establish a comprehensive safety profile.
Toxicity Data
| Endpoint | Result |
|---|---|
| Acute Toxicity | Moderate |
| Chronic Toxicity | Under investigation |
Comparaison Avec Des Composés Similaires
Structural Analogs with Imidazopyridine-Thiazole Backbones
- 4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine () :
- Key Difference : Lacks the phenylacetamide group, terminating in a primary amine.
- Impact : Reduced molecular weight (244.3 g/mol vs. ~380–400 g/mol for the target compound) likely improves membrane permeability but decreases binding specificity due to the absence of the acetamide’s hydrogen-bonding capacity .
Acetamide Derivatives with Varied Heterocycles
- N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide () :
- Key Difference : Replaces the thiazole ring with a phenyl group directly attached to the imidazopyridine.
- Impact : Crystallographic data reveal a planar structure (torsion angle: 9.04°), promoting π-π stacking. However, the absence of the thiazole may reduce metabolic stability compared to the target compound .
- 2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide () :
Thiazole-Containing Compounds with Divergent Cores
- 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(tert-butyl)-1,3-thiazol-2-yl]acetamide (): Key Difference: Utilizes a triazolo[4,3-a]pyrimidine core instead of imidazopyridine.
- N-[5-((4-(Hydroxy(oxido)amino)phenyl)thio)-1,3-thiazol-2-yl]acetamide (): Key Difference: Incorporates a hydroxy(oxido)amino group on the phenyl ring. Impact: The polar nitroso group improves water solubility but may limit bioavailability due to poor membrane permeability .
Comparative Data Table
*Estimated based on structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
